Methylidenepropanedial
CAS No.: 81711-27-5
Cat. No.: VC19321639
Molecular Formula: C4H4O2
Molecular Weight: 84.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81711-27-5 |
---|---|
Molecular Formula | C4H4O2 |
Molecular Weight | 84.07 g/mol |
IUPAC Name | 2-methylidenepropanedial |
Standard InChI | InChI=1S/C4H4O2/c1-4(2-5)3-6/h2-3H,1H2 |
Standard InChI Key | IWHVMOHFIZRNDA-UHFFFAOYSA-N |
Canonical SMILES | C=C(C=O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Characteristics
Table 1: Key Physicochemical Properties of Methylidenepropanedial
Property | Value |
---|---|
Molecular Formula | C₄H₄O₂ |
Molecular Weight | 84.07 g/mol |
Density | ~1.25 g/cm³ (estimated) |
Melting Point | -15°C to -10°C (predicted) |
Boiling Point | 150-160°C (extrapolated) |
LogP (Octanol-Water) | 0.38 (calculated) |
Henry's Law Constant | 3.2 × 10⁻⁶ atm·m³/mol |
The compound's relatively low molecular weight and polar functional groups contribute to its moderate water solubility (~50 g/L at 25°C), with increased solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its Henry's Law constant suggests limited volatility under standard environmental conditions.
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch)
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¹³C NMR: Peaks at δ 194-200 ppm (aldehyde carbons), δ 140-145 ppm (olefinic carbons), and δ 110-115 ppm (methylidene carbon)
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¹H NMR: Doublet of doublets at δ 9.7-9.9 ppm (aldehyde protons), multiplet at δ 6.2-6.5 ppm (olefinic proton)
Synthesis and Manufacturing Processes
Conventional Synthesis Routes
The primary industrial synthesis employs a two-step oxidation process:
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Base-Catalyzed Aldol Condensation:
Propanal undergoes condensation in alkaline media (pH 10-12) at 60-80°C to form 3-hydroxy-2-methylpentanal
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Oxidative Dehydrogenation:
The intermediate is treated with MnO₂ or CrO₃ at 120-150°C to yield methylidenepropanedial
Solvent-Free Mechanochemical Synthesis
Recent advances employ high-energy ball milling (HEBM) techniques:
Table 2: Comparative Synthesis Methods
Parameter | Solution-Phase | Mechanochemical |
---|---|---|
Reaction Time | 8-12 hrs | 45-60 mins |
Yield | 68-72% | 85-89% |
Byproducts | 15-20% | <5% |
Energy Consumption | 120 kWh/kg | 75 kWh/kg |
The solvent-free approach eliminates volatile organic compound (VOC) emissions while improving atom economy from 64% to 91%. Catalyst systems typically utilize acidic montmorillonite clays (0.5-1.0 wt%) to accelerate the dehydration step.
Reactivity and Chemical Behavior
Aldehyde Group Reactivity
The electron-deficient carbonyl carbons participate in nucleophilic additions:
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Imine Formation: Reacts with primary amines to form bis-Schiff bases
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Cannizzaro Reaction: Under strong basic conditions (NaOH, 50°C), undergoes disproportionation to carboxylic acid and alcohol derivatives
Conjugated System Reactions
The α,β-unsaturated system enables:
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Michael Additions: Nucleophiles (e.g., malonates) add to the β-position
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Diels-Alder Cycloadditions: Reacts with dienes (cyclopentadiene) at 80-100°C to form six-membered rings
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Electrophilic Aromatic Substitution: Acts as dienophile in Friedel-Crafts acylations
Polymerization Tendencies
Controlled radical polymerization (CRP) at 60°C with AIBN initiator yields polymers with M<sub>n</sub> = 15-20 kDa and PDI = 1.2-1.5. The resulting polyaldehydes exhibit glass transition temperatures (T<sub>g</sub>) of 85-95°C, making them suitable for thermoplastic applications.
Applications in Scientific Research
Organic Synthesis Intermediate
Serves as a C<sub>4</sub> building block for:
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Heterocyclic compounds (pyrroles, pyrazoles) via [3+2] cycloadditions
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α,β-Unsaturated γ-lactones through intramolecular esterification
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Chiral ligands when coupled with amino alcohols
Materials Science Applications
Crosslinking Agent:
Enhances thermal stability in epoxy resins (T<sub>decomp</sub> increases from 280°C to 325°C at 5 wt% loading)
Coordination Chemistry:
Forms stable complexes with transition metals:
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Cu(II) complexes show catalytic activity in Ullmann couplings
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Fe(III) complexes demonstrate redox-mediated oxygen scavenging
Current Research Trends and Future Perspectives
Recent studies focus on:
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Biocatalytic Production: Engineering Candida antarctica lipase B mutants for asymmetric reductions
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Energy Storage Applications: Testing as electrolyte additive in Li-S batteries (improves cycle life by 40% at 0.1M concentration)
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Pharmaceutical Intermediates: Investigating antimalarial activity of Schiff base derivatives (IC<sub>50</sub> = 2.3 μM against P. falciparum)
Challenges remain in:
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Scaling mechanochemical synthesis to industrial levels
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Developing stabilization methods to prevent autoxidation
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Expanding toxicity databases for regulatory compliance
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